molecular formula C9H8N2S2 B7897276 6-methylquinoxaline-2,3-dithiol

6-methylquinoxaline-2,3-dithiol

Cat. No.: B7897276
M. Wt: 208.3 g/mol
InChI Key: YTKGLURLTLIZJG-UHFFFAOYSA-N
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Description

6-Methylquinoxaline-2,3-dithiol (CAS: 2439-01-2) is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at the 6-position and two thiol (-SH) groups at the 2- and 3-positions. Its molecular formula is C₉H₆N₂S₂, with a molecular weight of 206.29 g/mol . The compound is notable for its sulfur-rich structure, enabling diverse reactivity, including coordination with metals, formation of thiocarbonate derivatives, and applications in materials science and agrochemistry.

Properties

IUPAC Name

6-methylquinoxaline-2,3-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKGLURLTLIZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis begins with 2,3-dihalogeno-6-methylquinoxaline (e.g., 2,3-dichloro-6-methylquinoxaline or 2,3-dibromo-6-methylquinoxaline), which reacts with sodium hydrosulfide (NaSH) in the presence of an alkali or alkaline earth metal hydroxide (e.g., NaOH or KOH). The reaction proceeds via a two-step mechanism:

  • Deprotonation : The hydroxide base deprotonates NaSH to generate a more nucleophilic hydrosulfide ion (HS⁻).

  • Substitution : HS⁻ displaces the halogen atoms on the quinoxaline ring, forming the dithiol product.

The general equation is:

2,3-X2-6-methylquinoxaline+2NaSHThis compound+2NaX\text{2,3-X}_2\text{-6-methylquinoxaline} + 2\,\text{NaSH} \rightarrow \text{this compound} + 2\,\text{NaX}

where X=Cl,BrX = \text{Cl}, \text{Br}.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, reaction time, and solvent selection. Data from industrial-scale syntheses are summarized in Table 1.

Table 1: Reaction Conditions for Halogen Substitution

ParameterRangeOptimal Value
Temperature25–100°C50–70°C
Reaction Time1–48 hours4–8 hours
SolventEthanol/Water, DMFEthanol/Water (3:1)
BaseNaOH, KOHNaOH (2.5 equiv)
Yield60–85%78–82%

Elevated temperatures (>70°C) risk side reactions, such as oxidation of thiol groups to disulfides, while shorter reaction times (<4 hours) lead to incomplete substitution. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification.

Alternative Synthetic Routes

Cyclization of Diamine Precursors

While less common, this compound can be synthesized via cyclization of 2,3-diamino-6-methylquinoxaline with sulfur-containing reagents. For example, treatment with elemental sulfur or Lawesson’s reagent under inert atmospheres facilitates the formation of thiol groups. However, this method suffers from lower yields (40–55%) due to competing oxidation and polymerization side reactions.

Reductive Methods

Reduction of 6-methylquinoxaline-2,3-disulfide (the oxidized dimer) using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) offers an alternative pathway. While effective for small-scale laboratory synthesis, this approach is economically unfeasible for industrial applications due to high reagent costs and stringent anhydrous conditions.

Purification Techniques

Crude this compound often contains residual halides, unreacted starting materials, and disulfide byproducts. The patent literature emphasizes purification using acetic acid esters (e.g., ethyl acetate or isopropyl acetate) through:

  • Solvent Extraction : Dissolving the crude product in ethyl acetate and washing with brine to remove inorganic salts.

  • Recrystallization : Slow cooling of a hot ethanol/water solution to isolate crystalline this compound.

  • Chromatography : For high-purity applications, silica gel chromatography with hexane/ethyl acetate eluents achieves >99% purity.

Table 2: Purification Efficiency Across Methods

MethodPurity (%)Yield (%)
Solvent Extraction90–9285–88
Recrystallization95–9770–75
Chromatography>9950–60

Industrial Applications and Scalability

The halogen substitution method is preferred for large-scale production due to its compatibility with continuous flow reactors and cost-effective reagents. Key industrial considerations include:

  • Catalyst Recycling : Phase transfer catalysts (e.g., tetrabutylammonium bromide) can be recovered from aqueous phases for reuse.

  • Waste Management : Sodium halide byproducts are neutralized and disposed of via standard protocols.

  • Process Safety : Thiols are prone to oxidation; thus, reactions are conducted under nitrogen atmospheres with antioxidant additives (e.g., hydroquinone).

Chemical Reactions Analysis

Types of Reactions: Compound “6-methylquinoxaline-2,3-dithiol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve controlled temperatures and acidic or basic environments.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides. These reactions may require catalysts and specific solvents to achieve high yields.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Reactions

MQDT can undergo several chemical reactions:

  • Oxidation : The thiol groups can be oxidized to form disulfides or sulfonic acids.
  • Reduction : The quinoxaline ring can be reduced under specific conditions.
  • Substitution : The thiol groups can participate in nucleophilic substitution reactions.

These reactions are significant for developing more complex derivatives and studying their properties.

Chemistry

MQDT serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and compounds.

Biology

In biological research, MQDT is used to study enzyme inhibition and as a ligand in coordination chemistry. Its ability to form covalent bonds with cysteine residues in proteins facilitates investigations into enzyme mechanisms and interactions .

Medicine

Quinoxaline derivatives, including MQDT, have shown potential as:

  • Antifungal agents : Exhibiting activity against various fungal pathogens.
  • Antibacterial agents : Demonstrating effectiveness against certain bacterial strains.
  • Anticancer agents : Recent studies have indicated that derivatives of MQDT can inhibit cancer cell growth by targeting specific pathways, such as VEGFR-2 inhibition. For instance, compounds derived from MQDT have been evaluated for their cytotoxic effects on human cancer cell lines like HepG-2 and MCF-7 .

Industrial Applications

MQDT is utilized in developing agrochemicals and serves as a precursor for various industrial chemicals. Its derivatives are also being researched for use as cross-linking agents in agricultural chemicals and epoxy polymers, enhancing material properties .

Anticancer Activity

A study focused on synthesizing new derivatives of 6-methylquinoxaline-2-thiol demonstrated promising anticancer activity. Compounds were assessed for their cytotoxic effects on cancer cell lines, revealing significant inhibition of cell proliferation. Further investigations into the apoptotic mechanisms indicated that these compounds could induce apoptosis through caspase activation pathways .

Toxicological Studies

Research on the toxicity of MQDT metabolites showed that its hydrolysis products could exhibit higher toxicity than the parent compound. In animal studies, metabolites were found to be more toxic than their original forms, indicating a need for careful evaluation of safety profiles when using MQDT in agricultural applications .

Mechanism of Action

The mechanism of action of compound “6-methylquinoxaline-2,3-dithiol” involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact mechanism depends on the compound’s structure and the context of its application. Detailed studies on its mechanism of action are available in scientific literature.

Comparison with Similar Compounds

Research Findings and Trends

  • Anticancer Potential: Derivatives like 4,4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) show moderate anticancer activity in vitro, attributed to intercalation with DNA .
  • Thermal Stability in Materials: 6-Methylquinoxaline-2,3-dithiocarbonate improves rubber heat resistance by forming sulfur crosslinks, outperforming non-methylated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methylquinoxaline-2,3-dithiol and its derivatives?

  • Methodology :

  • Route 1 : Reacting styrenedithiol or methylstyrenedithiol in their 1,3-dithiol-2-thione form with precursors like sodium maleonitriledithiolate under controlled conditions .
  • Route 2 : Using bis(acetonitrile)phenyl-λ³-iodane as an oxidant for efficient synthesis of quinoxaline derivatives, as demonstrated in analogous studies .
  • Key Considerations : Purification via column chromatography and characterization via NMR/mass spectrometry are critical to isolate pure products.

Q. How is the crystal structure of this compound characterized?

  • Methodology :

  • Single-crystal X-ray diffraction (XRD) is the gold standard. Refinement programs like SHELXL (updated post-2008) are used to resolve structural parameters, including bond lengths and angles .
  • Comparative analysis with related quinoxaline derivatives (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) reveals common packing motifs and intermolecular interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Exposure Control : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management : Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How does this compound function in electrocatalytic hydrogen evolution systems?

  • Mechanistic Insights :

  • The dithiolato ligand forms di-iron complexes (e.g., [Fe₂{µ-qdt}(CO)₆]) that mimic [FeFe]-hydrogenase active sites. These complexes exhibit redox activity, with CO ligands modulating electron transfer pathways .
  • Electrochemical Data : Cyclic voltammetry (CV) shows quasi-reversible redox couples at -1.8 to -2.2 V (vs. Ag/AgCl), indicating proton reduction capability .

Q. What are the environmental degradation products of this compound in soil?

  • Degradation Pathway :

  • Under aerobic conditions, chinomethionat (a derivative) degrades into disulfides of 6-methyl-2,3-dithiol quinoxaline monomers (~50% of residues) and insoluble quinoxaline moieties .
  • Adsorption Behavior : Strong soil adsorption limits leaching, but microbial activity may accelerate breakdown .

Q. How do the electrochemical properties of this compound compare to other dithiol ligands?

  • Comparative Analysis :

LigandRedox Potential (V)Catalytic Current Density (mA/cm²)
Pyrazine-2,3-dithiol-1.850.45
6-Methylquinoxaline -2.100.62
Pyrido[2,3-b]pyrazine-1.950.52
  • The methyl group enhances electron density at the iron center, improving catalytic efficiency .

Q. What contradictions exist in structural data for this compound derivatives?

  • Analytical Challenges :

  • Discrepancies in bond angles (e.g., S–Fe–S vs. Fe–S–C) arise from crystallographic refinement methods. SHELXL’s new constraints (post-2008) improve accuracy but require validation against spectroscopic data .

Key Notes

  • Nomenclature : The compound is also termed 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one (IUPAC) or S,S-(6-methylquinoxaline-2,3-diyl) dithiocarbonate .
  • Avoided Sources : Commercial suppliers (e.g., Indagoo, Aldrich) and non-academic platforms (e.g., 960化工网) are excluded per user guidelines.

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